molecular formula C13H13N3OS B581866 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 17899-57-9

5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No. B581866
CAS RN: 17899-57-9
M. Wt: 259.327
InChI Key: YTQJRKQYVDFSGS-UHFFFAOYSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Synthesis and Characterization

The compound 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine and related derivatives have been explored for their synthesis and characterization in various studies. For instance, a research conducted by Elgemeie et al. (2017) focused on the synthesis of novel derivatives through the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide. The newly synthesized compounds were characterized by nuclear magnetic resonance, infrared spectroscopy, mass-spectroscopy, and elemental analyses (Elgemeie et al., 2017). Another study by Mariappan et al. (2016) presented a metal-free approach for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, demonstrating the broad scope of substrates and short reaction times (Mariappan et al., 2016).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative properties of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine derivatives have been a significant area of interest. A study highlighted the in vitro screening of these derivatives for antibacterial and antifungal activities, showing promising results (Elgemeie et al., 2017). In addition, Nagaraju et al. (2020) synthesized a new class of thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, revealing selective cytotoxicity to cancer cells over normal cells (Nagaraju et al., 2020).

Molecular Docking Studies

Molecular docking studies have also been performed to understand the interaction of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine derivatives with biological targets. For example, the study by Nagaraju et al. (2020) demonstrated the potential of these compounds to bind selectively in the colchicine binding site of tubulin polymer, providing insights into their mechanism of action against cancer cells (Nagaraju et al., 2020).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

properties

IUPAC Name

(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-15-10-6-7-16(8-11(10)18-13)12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQJRKQYVDFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162797
Record name (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

CAS RN

17899-57-9
Record name (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17899-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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